5-Bromo-4-methyl-3-pyridinecarboxamide
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Overview
Description
5-Bromo-4-methyl-3-pyridinecarboxamide is a chemical compound with the molecular formula C7H7BrN2O and a molecular weight of 215.05 g/mol . It is also known by its IUPAC name, 5-bromo-4-methylnicotinamide . This compound is a derivative of nicotinamide, featuring a bromine atom at the 5-position and a methyl group at the 4-position of the pyridine ring.
Preparation Methods
The synthesis of 5-Bromo-4-methyl-3-pyridinecarboxamide typically involves the bromination of 4-methyl-3-pyridinecarboxamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position. Industrial production methods may involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, with the reaction being conducted in an appropriate solvent such as acetic acid or dichloromethane .
Chemical Reactions Analysis
5-Bromo-4-methyl-3-pyridinecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridinecarboxylic acids or reduction to form pyridinecarboxaldehydes.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Bromo-4-methyl-3-pyridinecarboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methyl-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
5-Bromo-4-methyl-3-pyridinecarboxamide can be compared with other similar compounds, such as:
5-Bromonicotinamide: Similar structure but lacks the methyl group at the 4-position.
4-Methylnicotinamide: Similar structure but lacks the bromine atom at the 5-position.
Nicotinamide: The parent compound without any substitutions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-bromo-4-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-4-5(7(9)11)2-10-3-6(4)8/h2-3H,1H3,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMOGJGTCATZAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C(=O)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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